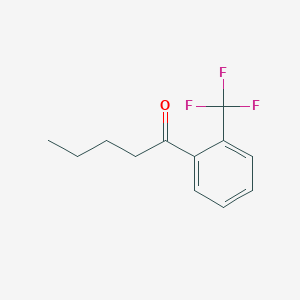
o-Trifluoromethyl-valerophenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE is an organic compound with the molecular formula C12H13F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, and a pentanone chain.
Méthodes De Préparation
The synthesis of 1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with pentanone under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Applications De Recherche Scientifique
1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE can be compared with other similar compounds, such as:
1-[2-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE: Similar structure but with a shorter carbon chain.
1-[4-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
The uniqueness of 1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE lies in its specific trifluoromethyl substitution pattern and the length of its carbon chain, which influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H13F3O |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H13F3O/c1-2-3-8-11(16)9-6-4-5-7-10(9)12(13,14)15/h4-7H,2-3,8H2,1H3 |
Clé InChI |
HBEXQIRQRKAXDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




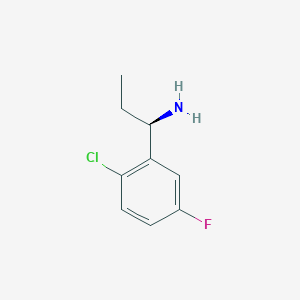

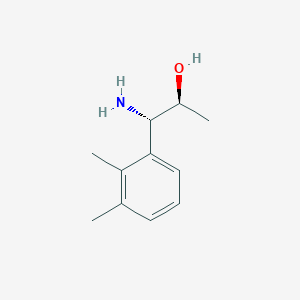
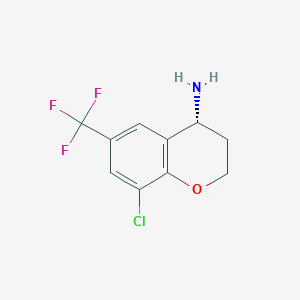


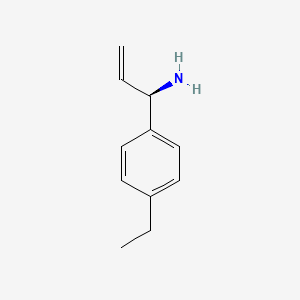
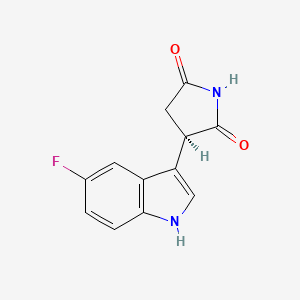

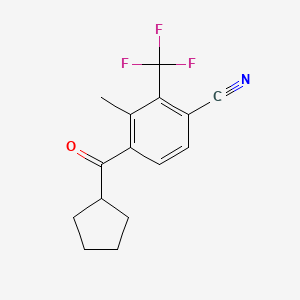
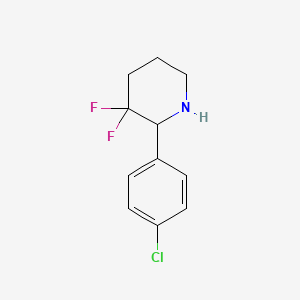
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
